Bafilomycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bafilomycin A is a macrolide antibiotic derived from the bacterium Streptomyces griseusThis compound is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.

Scientific Research Applications

Bafilomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool compound to study the role of V-ATPase in various cellular processes. In biology, this compound is used to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes . In medicine, it has been investigated for its potential anti-cancer properties, as it can induce apoptosis in cancer cells by disrupting intracellular pH homeostasis . Additionally, this compound has applications in studying the mechanisms of infectious diseases and the development of new therapeutic strategies .

Mechanism of Action

Bafilomycin A exerts its effects by specifically inhibiting V-ATPase, an enzyme that pumps protons into intracellular compartments, thereby acidifying them. By binding to the V-ATPase complex, this compound prevents the translocation of protons, leading to an increase in the pH of endosomes, lysosomes, and other vesicles . This disruption in pH homeostasis affects various cellular processes, including protein degradation, autophagy, and ion homeostasis .

Comparison with Similar Compounds

Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .

Biological Activity

Bafilomycin A is a macrolide antibiotic known primarily for its role as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), which plays a crucial role in lysosomal acidification and autophagic processes. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and potential antiviral effects.

This compound exerts its biological effects primarily through the inhibition of V-ATPase, leading to the disruption of lysosomal function. This inhibition prevents the acidification of lysosomes, which is essential for the degradation of autophagic cargo and the proper functioning of lysosomal enzymes. The compound has been shown to impact various cellular processes:

- Autophagy Inhibition : this compound disrupts autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and impaired degradation of cellular components .

- Induction of Apoptosis : It has been observed that this compound can induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus .

- Inflammasome Activation : Recent studies indicate that this compound enhances the activation of the NLRP3 inflammasome in response to lipopolysaccharides (LPS), suggesting a role in inflammatory responses .

Case Studies and Experimental Data

-

Cancer Therapy :

- In a study involving pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound was found to effectively inhibit cell growth at low concentrations (1 nM). The compound induced significant cytotoxicity by disrupting autophagy and promoting apoptosis in various leukemia cell lines .

- Table 1 summarizes the effects of this compound on different leukemia cell lines:

Cell Line Concentration (nM) Cell Viability (%) 697 0.5 75 697 1 45 Nalm-6 0.5 70 Nalm-6 1 40 - Inflammatory Response :

- Viral Inhibition :

Impact on ATPase Activity

This compound significantly affects ATPase activity within various tissues:

- In rat liver studies, it was shown to increase Ca²⁺ ATPase activity while decreasing Na⁺/K⁺ ATPase activity, indicating a shift in cellular ion homeostasis that could impact overall cellular function .

Table 2: Effects on ATPase Activity

| ATPase Type | Control Activity (μmol Pi/mg protein/h) | Activity with this compound (μmol Pi/mg protein/h) |

|---|---|---|

| Na⁺/K⁺ ATPase | 3.20 | 1.95 |

| Ca²⁺ ATPase (EPR) | 3.03 | 8.09 |

Properties

Key on ui mechanism of action |

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |

|---|---|

CAS No. |

116764-51-3 |

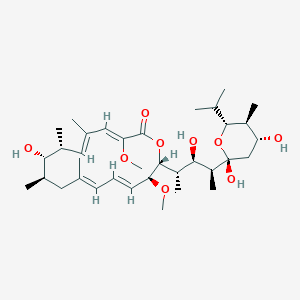

Molecular Formula |

C35H58O9 |

Molecular Weight |

622.8 g/mol |

IUPAC Name |

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |

InChI Key |

XDHNQDDQEHDUTM-XJKSCTEHSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Isomeric SMILES |

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Key on ui other cas no. |

116764-51-3 |

Pictograms |

Irritant |

Synonyms |

bafilomycin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.